N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a triazole ring, and a phenyl group
Mechanism of Action
Target of Action
The compound N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide, also known as N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide, is a triazole derivative . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Mode of Action
The mode of action of triazole compounds involves their interaction with their targets, leading to various biochemical changes. The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme
Biochemical Pathways
Triazole compounds affect various biochemical pathways due to their ability to bind with different enzymes and receptors . .
Result of Action
The result of the compound’s action depends on its interaction with its targets and the subsequent biochemical changes. Triazole compounds are known to exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole core of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make it capable of interacting with a variety of enzymes and receptors in the biological system
Cellular Effects
Other 1,2,3-triazole derivatives have been found to exhibit potent antiproliferative activity against certain cell lines
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,3-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Other 1,2,3-triazole derivatives have shown compelling effects at certain doses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which is highly efficient and selective. This method involves the cycloaddition of azides and alkynes to form the triazole ring under copper-catalyzed conditions . The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the benzofuran core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for DNA and RNA staining.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as rufinamide and cefatrizine, which have applications in medicine.
Benzofuran Derivatives: Compounds like amiodarone and psoralen, known for their therapeutic properties.
Uniqueness
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(18-12-15-8-4-5-9-17(15)25-18)22-16(13-23-20-10-11-21-23)14-6-2-1-3-7-14/h1-12,16H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGBFFSGNZGYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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